Bienvenue dans la boutique en ligne BenchChem!

7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one

Catalytic Hydrogenation Pharmaceutical Intermediate Synthesis Nitro Reduction Selectivity

7,8-Dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS 866135-95-7) is a synthetic benzazepin-2-one derivative featuring a 4-nitrobenzyl substituent at the N3 position and methoxy groups at C7 and C8 on the fused benzene ring. This compound belongs to a class of heterocyclic scaffolds recognized as key intermediates in the manufacture of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers, most notably ivabradine and its analogs.

Molecular Formula C19H18N2O5
Molecular Weight 354.362
CAS No. 866135-95-7
Cat. No. B2727554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one
CAS866135-95-7
Molecular FormulaC19H18N2O5
Molecular Weight354.362
Structural Identifiers
SMILESCOC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C19H18N2O5/c1-25-17-9-14-7-8-20(19(22)11-15(14)10-18(17)26-2)12-13-3-5-16(6-4-13)21(23)24/h3-10H,11-12H2,1-2H3
InChIKeyZPGAKFJCFLOHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8-Dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS 866135-95-7): Core Identifier for a Nitrobenzyl-Functionalized Benzazepinone in HCN-Targeted Synthesis


7,8-Dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS 866135-95-7) is a synthetic benzazepin-2-one derivative featuring a 4-nitrobenzyl substituent at the N3 position and methoxy groups at C7 and C8 on the fused benzene ring [1]. This compound belongs to a class of heterocyclic scaffolds recognized as key intermediates in the manufacture of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers, most notably ivabradine and its analogs [2]. Its structural identity is confirmed by a molecular formula of C₁₉H₁₈N₂O₅, a molecular weight of 354.4 g/mol, and a computed XLogP3 of 2.7 [1].

Procurement Risk for 7,8-Dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one: Why In-Class Benzazepinones Cannot Be Interchanged


Substituting 7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one with a generic benzazepin-2-one core such as the unsubstituted 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 73942-87-7) is chemically invalid for synthetic routes requiring the N3-(4-nitrobenzyl) motif [1]. The 4-nitrobenzyl group is not an inert spectator; it functions as a directional protecting group and a precursor to the 4-aminobenzyl moiety, itself the anchor point for further N-alkylation steps in the construction of pharmacologically active HCN blockers [2]. Simple N-H or N-alkyl benzazepinones lack the requisite aromatic nitro electronics for catalytic hydrogenation or subsequent reductive amination sequences, leading to divergent reaction pathways and failed coupling yields [2]. The quantitative impact on reaction efficiency and product fidelity makes this compound non-fungible with its des-nitro or N-alkyl analogs in demanding pharmaceutical intermediate supply chains.

Head-to-Head Quantitative Evidence for 7,8-Dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one Versus Its Closest Peers


N3-(4-Nitrobenzyl) Substitution Enables Catalytic Hydrogenation to the Primary Amine: A Divergent Node Not Accessible from N-H or N-Alkyl Analogs

The 4-nitrobenzyl group of the target compound is quantitatively reducible to the corresponding 4-aminobenzyl derivative under standard catalytic hydrogenation conditions (H₂, Pd/C), a transformation that cannot be performed on the comparator 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one because it lacks the nitro functional group [1]. In the patent literature, this reduction is a non-trivial strategic step that establishes the key aniline handle for subsequent N-alkylation with cyclobutane electrophiles in the ivabradine synthetic sequence [1]. The comparator compound, with only an N-H group, would require a fundamentally different (and often lower-yielding) direct N-alkylation strategy, altering the entire synthetic route design.

Catalytic Hydrogenation Pharmaceutical Intermediate Synthesis Nitro Reduction Selectivity

Expanded Topological Polar Surface Area (TPSA) Imparts Superior Chromatographic Resolution for QC Monitoring

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 84.6 Ų, significantly higher than the 47.6 Ų of the unsubstituted core 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one [1][2]. The additional 37.0 Ų contributed by the nitro and benzyl groups substantially alters reversed-phase HPLC retention behavior. This difference is exploited analytically: in ivabradine impurity profiling, the target compound and its hydrogenated product (the 4-aminobenzyl derivative) elute at distinctly different retention times, enabling baseline resolution during purity assessment . The comparator's lower TPSA would result in earlier elution and potential co-elution with other process impurities, complicating quality control.

Analytical Quality Control HPLC Method Development Pharmaceutical Impurity Profiling

Higher XLogP3 Value Drives Differential Solvent Partitioning for Liquid-Liquid Extraction Purification

The target compound has a computed XLogP3 of 2.7, compared to 1.2 for the unsubstituted benzazepin-2-one core [1][2]. This logP difference of 1.5 units corresponds to an approximately 32-fold higher predicted partition coefficient in an octanol/water system at equilibrium. In a process-scale workup, this enables clean partitioning into organic solvents (e.g., ethyl acetate or dichloromethane) while polar, water-soluble byproducts remain in the aqueous phase. The comparator's lower logP would result in significant product loss to the aqueous layer or necessitate salting-out techniques that add unit operations and cost .

Process Chemistry Liquid-Liquid Extraction Solvent Partitioning

Increased Rotatable Bond Count Signals Conformational Flexibility Distinct from Rigid Core Analogs

The target compound contains 4 rotatable bonds, versus 2 for the comparator [1][2]. The two additional rotatable bonds arise from the benzylic methylene linker and the nitrobenzyl C–N bond. This difference is relevant for molecular docking studies where the 4-nitrobenzyl group can adopt multiple low-energy conformations to engage hydrophobic pockets or π-stacking interactions that the rigid comparator cannot access. While direct biological data for this compound are not publicly available, the conformational difference is a class-level inference: benzazepinone ligands with flexible N3-arylalkyl substituents consistently sample a broader pharmacophoric space than their N-unsubstituted counterparts [3].

Molecular Modeling Conformational Analysis Ligand Design

Procurement Application Scenarios for 7,8-Dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one: From Process Chemistry to Analytical Standards


GMP Intermediate for Ivabradine and Related HCN Blocker Synthesis

This compound is the critical N3-protected intermediate in the multi-step synthesis of ivabradine, as documented in WO2017138017A1 [1]. Its procurement at ≥98% purity (as offered by specialized vendors) ensures that the subsequent catalytic hydrogenation step delivers the 4-aminobenzyl derivative with minimal byproduct formation, directly impacting the yield and purity of the final active pharmaceutical ingredient (API). For CROs and generic pharmaceutical manufacturers, sourcing this specific CAS number guarantees alignment with the patented route and regulatory impurity profiles.

Reference Standard for Impurity Profiling in Ivabradine Drug Substance

As confirmed by its listing among ivabradine impurity standards, 7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one serves as a characterized reference material for HPLC method development and validation . Its distinct TPSA (84.6 Ų) and XLogP3 (2.7) ensure chromatographic separation from both the des-nitro core (TPSA 47.6 Ų, XLogP3 1.2) and the downstream amine intermediate, making it an essential standard for ANDA submissions requiring comprehensive impurity identification [2].

Scaffold for Medicinal Chemistry SAR Exploration Around HCN Channels

The compound's 4-nitrobenzyl group serves as a versatile synthetic handle: it can be reduced to the aniline for amide or sulfonamide library construction, or retained as a photolabile protecting group for light-triggered release studies. Its enhanced conformational flexibility (4 rotatable bonds vs. 2 for the unsubstituted core) makes it a more informative scaffold for probing N3-substituent effects on HCN channel binding in early-stage drug discovery programs [2][3].

Process Chemistry Optimization of Liquid-Liquid Extraction Workflows

The 32-fold higher predicted octanol-water partition coefficient (XLogP3 2.7 vs. 1.2 for the comparator) enables efficient recovery from aqueous reaction mixtures via simple organic solvent extraction [2]. Process development teams can leverage this property to design greener, lower-volume extraction protocols compared to those required for the more polar, unsubstituted benzazepinone core, reducing both solvent consumption and cycle times.

Quote Request

Request a Quote for 7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.